

# TDI-11055 Demonstrates Potent Anti-Leukemic Activity in Primary AML Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TDI-11055 |           |
| Cat. No.:            | B12363261 | Get Quote |

A novel ENL YEATS domain inhibitor, **TDI-11055**, shows significant efficacy in suppressing leukemic cell growth in primary patient samples from Acute Myeloid Leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations. This guide provides a comparative analysis of **TDI-11055**'s performance against other targeted AML therapies, supported by experimental data.

#### **Executive Summary**

**TDI-11055**, a potent and orally bioavailable small-molecule inhibitor of the ENL YEATS domain, has demonstrated significant preclinical efficacy in AML.[1][2] By blocking the interaction of ENL with acetylated histones, **TDI-11055** displaces ENL from chromatin, leading to the suppression of key oncogenic gene expression programs, including those driven by MYC and HOXA9.[1][3] This targeted approach has shown profound inhibitory effects on the proliferation and colony-forming ability of primary AML patient cells harboring MLL1 translocations and NPM1 mutations.[1][4] This comparison guide evaluates the efficacy of **TDI-11055** alongside other targeted agents used in AML therapy, such as venetoclax and gilteritinib, and the emerging class of SHP2 inhibitors.

## Comparative Efficacy of TDI-11055 and Other Targeted AML Therapies

The following tables summarize the available quantitative data on the efficacy of **TDI-11055** and comparator drugs in primary AML patient samples or relevant AML subtypes.



Table 1: Efficacy of TDI-11055 in Primary AML Patient Samples

| Biomarker                            | Efficacy<br>Endpoint              | Method                             | Result                                                                                                | Citation |
|--------------------------------------|-----------------------------------|------------------------------------|-------------------------------------------------------------------------------------------------------|----------|
| MLL-rearranged                       | Colony<br>Formation<br>Inhibition | Colony Forming<br>Unit (CFU) Assay | Significant concentration-dependent reduction in colony formation in 5 different primary AML samples. |          |
| NPM1-mutated                         | Colony<br>Formation<br>Inhibition | CFU Assay                          | Significant concentration-dependent reduction in colony formation in 5 different primary AML samples. | [4]      |
| MLL-rearranged<br>& NPM1-mutated     | Gene Expression<br>Downregulation | RT-qPCR                            | Significant downregulation of MYC, HOXA9, and MYB mRNA levels with 1  µmol/L TDI- 11055 treatment.    | [4]      |
| MLL-rearranged<br>(MV4;11 cell line) | Cell Viability<br>(IC50)          | Cell Viability<br>Assay            | 0.10 μM (8-day<br>viability)                                                                          |          |

Table 2: Comparative Efficacy of Alternative Targeted Therapies in AML



| Drug                                                                        | Target                            | Patient<br>Population                                | Efficacy<br>Endpoint          | Result                                                    | Citation |
|-----------------------------------------------------------------------------|-----------------------------------|------------------------------------------------------|-------------------------------|-----------------------------------------------------------|----------|
| Venetoclax                                                                  | BCL2                              | NPM1-<br>mutated AML<br>with<br>molecular<br>failure | Molecular<br>Response<br>Rate | 84% (≥1-log<br>reduction in<br>MRD)                       | [5]      |
| NPM1-<br>mutated AML<br>with<br>molecular<br>failure                        | MRD<br>Negativity                 | 71%                                                  | [5]                           |                                                           |          |
| Older patients with AML (in combination with HMA)                           | Overall<br>Response<br>Rate (ORR) | 64%                                                  | [6]                           | _                                                         |          |
| Gilteritinib                                                                | FLT3                              | Relapsed/Ref<br>ractory FLT3-<br>mutated AML         | Overall<br>Survival (OS)      | Median OS: 9.3 months (vs. 5.6 months with chemotherap y) | [7]      |
| Relapsed/Ref<br>ractory FLT3-<br>mutated AML                                | Complete<br>Remission<br>(CR/CRh) | 34%                                                  | [7]                           |                                                           |          |
| Relapsed/Ref<br>ractory FLT3-<br>mutated AML<br>(bridging to<br>transplant) | Complete<br>Remission             | 52.4%                                                | [8]                           |                                                           |          |



| SHP2<br>Inhibitors<br>(e.g., RMC-<br>4550) | SHP2                     | FLT3-ITD-<br>driven AML<br>(preclinical)                      | Apoptosis<br>Induction | Synergistic with venetoclax in inducing apoptosis. | [9] |
|--------------------------------------------|--------------------------|---------------------------------------------------------------|------------------------|----------------------------------------------------|-----|
| FLT3-ITD-<br>driven AML<br>(preclinical)   | Overcoming<br>Resistance | Helps overcome adaptive and acquired resistance to FLT3 TKIs. | [10]                   |                                                    |     |

### **Mechanism of Action: TDI-11055 Signaling Pathway**

**TDI-11055** functions by directly inhibiting the YEATS domain of the ENL protein. This domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in activating gene transcription. In AML subtypes with MLL rearrangements or NPM1 mutations, ENL is a critical component of transcriptional complexes that drive the expression of oncogenes essential for leukemia maintenance. By blocking the ENL-histone interaction, **TDI-11055** displaces ENL and its associated transcriptional machinery, including the Super Elongation Complex (SEC) and DOT1L, from chromatin.[11] This leads to a rapid decrease in the transcription of key leukemogenic genes such as MYC, HOXA9, and MYB, ultimately inducing cell differentiation and apoptosis.[2][3]





Click to download full resolution via product page

Mechanism of TDI-11055 action in AML.

# Experimental Protocols Colony Forming Unit (CFU) Assay for Primary AML Samples

This assay assesses the ability of single AML progenitor cells to proliferate and form colonies in a semi-solid medium, a measure of their self-renewal capacity.

- Cell Preparation: Primary AML patient bone marrow or peripheral blood mononuclear cells are isolated using Ficoll-Paque density gradient centrifugation.
- Cell Plating: A specified number of cells (e.g., 1 x 10<sup>5</sup> cells/mL) are suspended in a methylcellulose-based medium (e.g., MethoCult™ H4434) supplemented with cytokines.
- Treatment: **TDI-11055** or a vehicle control (DMSO) is added to the cell suspension at various concentrations.
- Incubation: The cell-drug mixture is plated in duplicate or triplicate in 35 mm dishes and incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.



 Colony Counting: Colonies, defined as clusters of 40 or more cells, are enumerated using an inverted microscope. The percentage of colony inhibition is calculated relative to the vehicle control.

## Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the mRNA levels of specific target genes, such as MYC, HOXA9, and MYB.

- Cell Treatment and RNA Extraction: Primary AML cells are treated with **TDI-11055** or vehicle control for a specified period. Total RNA is then extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA)
   using a reverse transcriptase enzyme and random primers.
- qRT-PCR Reaction: The cDNA is used as a template in a PCR reaction containing genespecific primers for the target genes (MYC, HOXA9, MYB) and a housekeeping gene (e.g., GAPDH or ABL1) for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to detect the amplification of the PCR product in real-time.
- Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated samples is normalized to the housekeeping gene and compared to the vehicle-treated control.

#### **Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound like **TDI-11055** in primary AML patient samples.





Click to download full resolution via product page

Workflow for testing TDI-11055 efficacy.



### Safety and Tolerability

Preclinical studies have indicated that **TDI-11055** is orally bioavailable and was well-tolerated in mouse models, with no overt toxicity observed at efficacious doses.[11] In contrast, established therapies have known safety profiles:

- Venetoclax: Common adverse events include nausea, diarrhea, neutropenia, and febrile neutropenia.[6][12][13] Tumor lysis syndrome is a significant risk that requires careful monitoring and management.[12]
- Gilteritinib: Frequent grade 3 or higher adverse events include febrile neutropenia, anemia, and thrombocytopenia.[7][14] Cardiac events and elevations in liver enzymes have also been reported.[14][15]
- SHP2 Inhibitors: The safety profile of SHP2 inhibitors in AML is still under investigation in clinical trials. In studies of other cancers, common adverse effects include peripheral and pulmonary edema, decreased ejection fraction, and cytopenias.[16][17]

#### Conclusion

**TDI-11055** represents a promising new therapeutic agent for AML, particularly for patients with MLL-rearranged or NPM1-mutated disease. Its targeted mechanism of action, potent preclinical efficacy in primary patient samples, and favorable initial safety profile warrant further clinical investigation. Head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety against current standard-of-care and other emerging targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative

Check Availability & Pricing



- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Venetoclax-based low intensity therapy in molecular failure of NPM1-mutated AML -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venetoclax-Based Regimens Show Promising Efficacy, Safety Profile for Older Patients with AML | Consultant360 [consultant360.com]
- 7. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gilteritinib in FLT3-mutated acute myeloid leukemia: A real-world Italian experience PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD-Driven AML PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. news.abbvie.com [news.abbvie.com]
- 14. ascopubs.org [ascopubs.org]
- 15. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TDI-11055 Demonstrates Potent Anti-Leukemic Activity in Primary AML Patient Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363261#efficacy-of-tdi-11055-in-primary-aml-patient-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com